
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as Compound A, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and inflammation. Specifically, this compound A has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and CDK6, which play a critical role in the cell cycle. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound A has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce the production of inflammatory mediators in animal models of inflammation, leading to a reduction in inflammation and associated tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A in lab experiments is its potent activity against cancer cells and inflammation, which makes it a promising candidate for further development as a drug. However, one limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound A and to identify potential molecular targets for drug development. Finally, more in-depth studies are needed to evaluate the safety and efficacy of this compound A in animal models and clinical trials.
Synthesemethoden
The synthesis of 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A involves the reaction of 2-nitroaniline, phenethylamine, pyridine-3-carboxylic acid hydrazide, and phosphorus oxychloride in a solvent mixture of dichloromethane and ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of this compound A is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound A has been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Eigenschaften
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-26(28)19-13-16(21-24-20(25-29-21)17-7-4-11-22-14-17)8-9-18(19)23-12-10-15-5-2-1-3-6-15/h1-9,11,13-14,23H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJPFBCFUMFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
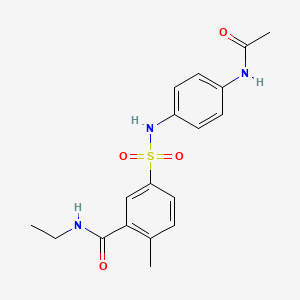

![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
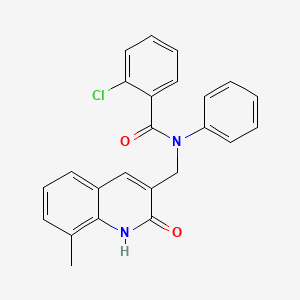
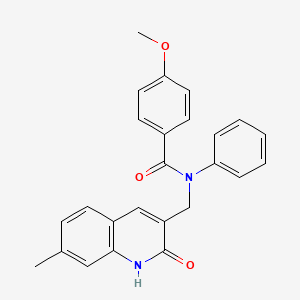

![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

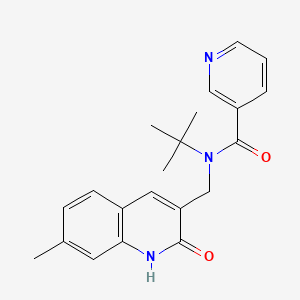
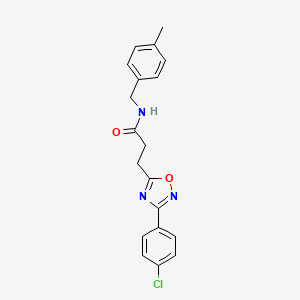

![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)


